Doxycycline hyclate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La doxiciclina hclato es un antibiótico de amplio espectro que pertenece a la clase de las tetraciclinas. Se utiliza para tratar diversas infecciones bacterianas, incluidas las infecciones del tracto respiratorio, las infecciones del tracto urinario, las infecciones cutáneas y las enfermedades de transmisión sexual. La doxiciclina hclato también es eficaz contra ciertos parásitos y se utiliza para prevenir la malaria .

Métodos De Preparación

La doxiciclina hclato se sintetiza mediante una serie de reacciones químicas que comienzan con la oxiciclina. El proceso implica la reducción selectiva de la oxiciclina para formar doxiciclina, seguida de la formación de doxiciclina hclato mediante la adición de ácido clorhídrico y etanol. La producción industrial de doxiciclina hclato implica procesos de fermentación a gran escala y síntesis química para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Solubility and pH-Dependent Stability

Doxycycline hyclate demonstrates variable solubility across solvents and pH environments due to its zwitterionic nature.

- Acid Resistance : Unlike earlier tetracyclines, this compound resists epimerization and degradation under acidic conditions (pH < 2) because it lacks the C-6 hydroxyl group, preventing the formation of nephrotoxic anhydro-4-epitetracycline .

- Alkaline Stability : Stable in alkaline environments (pH 8–10), enabling formulation in enteric coatings for delayed-release tablets .

Metal Chelation and Bioavailability

This compound forms stable chelates with divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺), reducing its gastrointestinal absorption by up to 90%:

- Structural Insight : The keto-enol tautomerism at C-11 and C-12 facilitates chelation, while the absence of a C-6 hydroxyl group minimizes calcium binding compared to older tetracyclines .

Photodegradation and Light Sensitivity

Exposure to UV or visible light induces decomposition, forming multiple photoproducts:

- Kinetics : Photodegradation follows first-order kinetics, with a half-life of 48 hours under direct sunlight .

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal thermal stability up to 180°C:

| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Implications |

|---|---|---|---|

| 30–120 | Loss of ethanol and water of hydration | 8–10 | Confirms hemihydrate structure |

| 180–220 | Decomposition | 60–70 | Char formation; exothermic peak |

- Formulation Impact : Stability in solid-state formulations (e.g., tablets) is maintained below 25°C .

Hydrolytic Degradation

Hydrolysis under extreme pH or prolonged aqueous exposure leads to ring-opening and loss of antibacterial activity:

- Buffered Solutions : Degradation accelerates in phosphate-buffered saline (PBS) due to ionic strength effects .

Antioxidant and Anti-Inflammatory Interactions

This compound scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups:

Aplicaciones Científicas De Investigación

Clinical Applications

Doxycycline hyclate is utilized in treating a variety of infections, including:

- Bacterial Infections : Effective against both gram-positive and gram-negative bacteria, doxycycline is commonly prescribed for respiratory tract infections, urinary tract infections, and skin infections.

- Sexually Transmitted Infections : It has shown significant efficacy in reducing the incidence of chlamydia, gonorrhea, and syphilis when administered post-exposure .

- Acne and Rosacea : Doxycycline's anti-inflammatory properties make it a preferred choice for managing acne vulgaris and rosacea .

- Periodontal Disease : Its anti-collagenase activity is beneficial in treating adult periodontal disease by reducing tissue destruction .

Table 1: Summary of Clinical Applications

Research Applications

Recent studies have expanded the understanding of this compound beyond its antibiotic properties:

- Wound Healing : Research indicates that doxycycline enhances skin wound healing by modulating antioxidant defenses and matrix metalloproteinases (MMPs), promoting neovascularization and extracellular matrix deposition in animal models .

- Cancer Research : Investigations suggest that doxycycline may inhibit cancer cell proliferation and invasion, showing potential as an adjunct therapy in oncology .

- Immunomodulation : Doxycycline has been studied for its ability to modulate immune responses in conditions such as rheumatoid arthritis and osteoarthritis by inhibiting leukocyte migration and inflammatory cytokine production .

Table 2: Summary of Research Applications

| Research Area | Findings | Evidence Source |

|---|---|---|

| Wound Healing | Enhances healing via MMP modulation | |

| Cancer Research | Inhibits cell proliferation | |

| Immunomodulation | Reduces inflammation in autoimmune diseases |

Case Study 1: Wound Healing in Rats

A study involving Wistar rats demonstrated that this compound accelerated wound healing by promoting macrophage proliferation and reducing inflammatory mediators. The treatment groups receiving doxycycline showed significant improvements in tissue repair compared to control groups .

Case Study 2: STI Prevention

In a randomized clinical trial known as DoxyPEP, participants who self-administered this compound within 72 hours after condomless sex showed a reduction of over 70% in the incidence of syphilis, chlamydia, and gonorrhea. This study highlighted the potential of doxycycline as a post-exposure prophylactic measure against sexually transmitted infections .

Mecanismo De Acción

La doxiciclina hclato ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 30S de las bacterias, bloqueando la asociación de aminoacil-tRNA con el sitio A ribosómico. Esto evita la adición de nuevos aminoácidos a la cadena peptídica en crecimiento, deteniendo eficazmente la síntesis de proteínas e inhibiendo el crecimiento bacteriano. La doxiciclina hclato también se dirige al apicoplasto en los parásitos de la malaria, interrumpiendo su capacidad para producir proteínas esenciales .

Comparación Con Compuestos Similares

La doxiciclina hclato a menudo se compara con la doxiciclina monohidrato, otra forma de doxiciclina. La principal diferencia entre ambas es su solubilidad; la doxiciclina hclato es más soluble en agua que la doxiciclina monohidrato. Esta diferencia en la solubilidad puede afectar la absorción y la biodisponibilidad del fármaco. Otros compuestos similares incluyen la tetraciclina, la minociclina y la oxiciclina, que comparten mecanismos de acción similares pero difieren en sus propiedades farmacocinéticas y espectro de actividad .

Propiedades

Número CAS |

24390-14-5 |

|---|---|

Fórmula molecular |

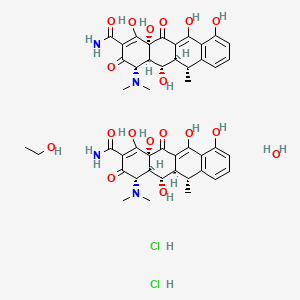

C46H55ClN4O17 |

Peso molecular |

971.4 g/mol |

Nombre IUPAC |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrochloride |

InChI |

InChI=1S/2C22H24N2O8.C2H6O.ClH/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H/t2*7-,10+,14+,15-,17-,22-;;/m00../s1 |

Clave InChI |

RBXVTKJNXYJLNQ-FSKLHFAESA-N |

SMILES |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl |

SMILES isomérico |

CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

SMILES canónico |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

Apariencia |

Solid powder |

Color/Form |

YELLOW, CRYSTALLINE POWDER |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

17086-28-1 (mono-hydrate) 41411-66-9 (6-epimer, mono-hydrochloride) 69935-17-7 (mono-hydrochloride, di-hydrate) 94088-85-4 (calcium salt (1:2)) |

Vida útil |

>2 years if stored properly |

Solubilidad |

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/ VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Doxycycline Hyclate; Vivox; Doxy-Lemmon; Doxychel Hyclate; Atridox; Periostat; Oracea; Periostat; Vibra Tabs; Vibra-Tabs; Vibramycin; Vibramycin Novum; VibraTabs; Vibravenos; |

Origen del producto |

United States |

Q1: How does doxycycline hyclate exert its antimicrobial effect?

A1: this compound, like other tetracyclines, acts as a protein synthesis inhibitor in bacteria. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This disrupts the addition of amino acids to the growing peptide chain, ultimately inhibiting bacterial protein synthesis. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C22H24N2O8·HCl·½C2H6O·½H2O and a molecular weight of 512.9 g/mol. []

Q3: How does the type of zinc oxide used in this compound formulations influence its antimicrobial activity?

A4: Studies have shown that the antimicrobial activity of this compound formulations containing zinc oxide is dependent on the particle size of the zinc oxide used. Smaller particles, such as micronized zinc oxide, tend to exhibit greater antibacterial activity compared to larger particles like tetrapod zinc oxides. [] This difference in activity is attributed to the varying surface areas of the zinc oxide particles, influencing their interaction with bacterial cells.

Q4: Can sodium starch glycolate enhance the drug release of this compound in delayed-release capsules?

A5: Yes, incorporating sodium starch glycolate (1-3%) as a pH-dependent pore-forming agent in both the this compound-coated pellets and the delayed-release pellets has been shown to enhance drug release in buffer media (pH 5.5) without affecting its release in acidic environments. [] This suggests a potential for optimizing this compound release profiles in delayed-release formulations.

Q5: What is the bioavailability of this compound after different routes of administration in goats?

A6: Studies in goats have revealed varying bioavailability of this compound depending on the route of administration. The long-acting parenteral formulation administered subcutaneously exhibited the highest bioavailability at 545%. [] In contrast, intramuscular and oral administration resulted in significantly lower bioavailabilities of 51.51% and 31.39%, respectively. []

Q6: Does repeated oral administration of this compound lead to significant drug accumulation in goats?

A7: Repeated oral administration of this compound at a dose of 20 mg/kg every 24 hours for 5 days in goats resulted in a relatively low accumulation ratio of 1.76. [] This suggests that this compound might be suitable for repeated oral administration in goats, but further investigations are necessary to determine the optimal dosing regimen for different clinical scenarios.

Q7: Can this compound be used as a prophylactic treatment against Lyme borreliosis?

A8: Research in a murine model of Lyme borreliosis has shown promising results for the prophylactic use of this compound. A single injection of sustained-release this compound (Atridox) provided complete protection against infection and associated pathology in mice. [] This highlights the potential of this compound as a prophylactic measure against Lyme disease, but further clinical trials are needed to confirm these findings in humans.

Q8: How does the interaction of this compound with fatty acids potentially contribute to antibiotic resistance?

A9: Studies employing density, sound velocity, ultrasonic, and refractometric techniques have revealed specific interactions between this compound and fatty acids, particularly at physiological temperatures. [, ] These interactions, primarily observed with saturated fatty acids like stearic, palmitic, and myristic acid, are believed to contribute to antibiotic resistance by potentially altering the drug's uptake, target binding, or efflux. [, ] Further research is necessary to fully elucidate the mechanisms underlying this phenomenon.

Q9: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?

A9: Several analytical methods have been developed and validated for the quantification of this compound in pharmaceutical formulations. These include:

- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for analyzing this compound and its impurities in various matrices, including bulk drug, tablets, and spiked human urine. [, ]

- Ultraviolet Spectrophotometry (UV): This method provides a simple and rapid approach for determining this compound content in soluble powder formulations. []

- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a cost-effective and efficient alternative for quantifying this compound in capsule and tablet formulations. []

Q10: What are the advantages of using ultra-performance liquid chromatography (UPLC) for the analysis of this compound and its impurities?

A10: Ultra-performance liquid chromatography (UPLC) offers several advantages over traditional HPLC methods for analyzing this compound and its impurities. These advantages include:

- Enhanced Efficiency: UPLC utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution. []

- Increased Sensitivity: The use of smaller particles in UPLC columns leads to sharper peaks and improved signal-to-noise ratios, enhancing sensitivity and enabling the detection of lower analyte concentrations. []

- Reduced Solvent Consumption: The faster analysis times and lower flow rates associated with UPLC translate to reduced solvent consumption, making it a more environmentally friendly analytical technique. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.